molecular formula C18H11N3O B12639313 1-Oxo-9-(1h-pyrrol-2-yl)-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile CAS No. 919290-70-3

1-Oxo-9-(1h-pyrrol-2-yl)-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile

Cat. No.: B12639313
CAS No.: 919290-70-3
M. Wt: 285.3 g/mol
InChI Key: XTPUZXUEFYWXCN-UHFFFAOYSA-N
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Description

1-Oxo-9-(1h-pyrrol-2-yl)-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrole ring fused to an isoquinoline structure, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

The synthesis of 1-Oxo-9-(1h-pyrrol-2-yl)-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile can be achieved through a metal-free catalytic “one-pot” synthesis. This method involves the use of organocatalyzed tandem reactions, specifically Michael addition followed by [3+2] cycloaddition. The reaction conditions typically include the use of an amine catalyst and a heterocyclic carbene (NHC) relay catalysis. The reactions are carried out in the presence of 4-dimethylaminopyridine (DMAP) as the base and (diacetoxyiodo)benzene (PIDA) as the oxidant in toluene at room temperature .

Chemical Reactions Analysis

1-Oxo-9-(1h-pyrrol-2-yl)-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming new ring structures.

Common reagents and conditions used in these reactions include organic solvents like toluene, bases like DMAP, and oxidants like PIDA. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Oxo-9-(1h-pyrrol-2-yl)-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxo-9-(1h-pyrrol-2-yl)-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Oxo-9-(1h-pyrrol-2-yl)-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer unique chemical and biological properties.

Properties

CAS No.

919290-70-3

Molecular Formula

C18H11N3O

Molecular Weight

285.3 g/mol

IUPAC Name

1-oxo-9-(1H-pyrrol-2-yl)-2H-benzo[h]isoquinoline-6-carbonitrile

InChI

InChI=1S/C18H11N3O/c19-10-13-8-12-5-7-21-18(22)17(12)15-9-11(3-4-14(13)15)16-2-1-6-20-16/h1-9,20H,(H,21,22)

InChI Key

XTPUZXUEFYWXCN-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C2=CC3=C4C(=CC(=C3C=C2)C#N)C=CNC4=O

Origin of Product

United States

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